molecular formula C17H16N2O3S B2401596 2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 946263-38-3

2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2401596
CAS RN: 946263-38-3
M. Wt: 328.39
InChI Key: FKDMLAKNTLKKNU-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide, also known as MIA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIA is a synthetic compound that belongs to the class of isoxazole derivatives and has been studied extensively for its biological activities.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the metabolic pathways and potential toxicological implications of chloroacetamide compounds. This research may provide a foundation for understanding the metabolic behavior of complex acetamides in biological systems, which could be relevant for assessing the safety and environmental impact of related chemicals (Coleman et al., 2000).

Synthesis of Novel Compounds for Therapeutic Applications

Another study involved the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating their potential as anti-inflammatory and analgesic agents. This research indicates the broad applicability of sophisticated acetamide derivatives in drug discovery, especially for compounds with specific biological targets (Abu‐Hashem et al., 2020).

Green Synthesis of Chemical Intermediates

The green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, a chemical intermediate crucial for producing azo disperse dyes, showcases an environmentally friendly approach to synthesizing complex acetamides. This example underscores the importance of developing sustainable manufacturing processes for chemical compounds, including those with structural similarities to "2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide" (Zhang Qun-feng, 2008).

Design and Synthesis for Anticancer Activity

Research on the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives highlights the potential of these compounds in anticancer drug development. This study suggests that modifications to the acetamide structure can yield compounds with significant activity against cancer cell lines, providing a model for future research into related compounds (Al-Sanea et al., 2020).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-14-6-4-12(5-7-14)9-17(20)18-11-13-10-15(22-19-13)16-3-2-8-23-16/h2-8,10H,9,11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDMLAKNTLKKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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